molecular formula C11H8Cl3F3O B14624368 2-(2,2,2-Trichloroethyl)-2-[3-(trifluoromethyl)phenyl]oxirane CAS No. 58993-26-3

2-(2,2,2-Trichloroethyl)-2-[3-(trifluoromethyl)phenyl]oxirane

Cat. No.: B14624368
CAS No.: 58993-26-3
M. Wt: 319.5 g/mol
InChI Key: MFRAFWAAWZIMTR-UHFFFAOYSA-N
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Description

2-(2,2,2-Trichloroethyl)-2-[3-(trifluoromethyl)phenyl]oxirane is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers This compound is characterized by the presence of a trichloroethyl group and a trifluoromethyl-substituted phenyl group attached to the oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trichloroethyl)-2-[3-(trifluoromethyl)phenyl]oxirane typically involves the reaction of a suitable precursor with an epoxidizing agent. One common method is the reaction of 2-(2,2,2-trichloroethyl)-2-[3-(trifluoromethyl)phenyl]ethene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions to form the oxirane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trichloroethyl)-2-[3-(trifluoromethyl)phenyl]oxirane can undergo various chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction reactions can convert the oxirane ring into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or osmium tetroxide.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields diols, while reduction can produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(2,2,2-Trichloroethyl)-2-[3-(trifluoromethyl)phenyl]oxirane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxirane ring can react with nucleophilic sites in biological molecules, leading to modifications that affect their function. The trichloroethyl and trifluoromethyl groups may enhance the compound’s reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2,2-Trichloroethyl)-2-phenyl oxirane
  • 2-(2,2,2-Trichloroethyl)-2-[4-(trifluoromethyl)phenyl]oxirane
  • 2-(2,2,2-Trichloroethyl)-2-[3-(difluoromethyl)phenyl]oxirane

Uniqueness

2-(2,2,2-Trichloroethyl)-2-[3-(trifluoromethyl)phenyl]oxirane is unique due to the presence of both trichloroethyl and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, lipophilicity, and ability to interact with specific molecular targets.

Properties

CAS No.

58993-26-3

Molecular Formula

C11H8Cl3F3O

Molecular Weight

319.5 g/mol

IUPAC Name

2-(2,2,2-trichloroethyl)-2-[3-(trifluoromethyl)phenyl]oxirane

InChI

InChI=1S/C11H8Cl3F3O/c12-10(13,14)5-9(6-18-9)7-2-1-3-8(4-7)11(15,16)17/h1-4H,5-6H2

InChI Key

MFRAFWAAWZIMTR-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)(CC(Cl)(Cl)Cl)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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